Repaglinide ethyl ester is a chemical compound that serves as an important intermediate in the synthesis of repaglinide, a widely used antidiabetic medication. Repaglinide functions as a non-sulfonylurea insulin secretagogue, primarily utilized for managing type 2 diabetes by stimulating insulin release from pancreatic beta cells. The compound has the chemical formula and a molecular weight of approximately 480.649 g/mol, with the CAS number 147770-06-7. Its role in scientific research includes applications in chemistry, biology, and medicine, particularly in the development of new antidiabetic drugs and studies related to insulin secretion and glucose regulation .
Repaglinide ethyl ester can be synthesized through several chemical routes. A common method involves the esterification of 3-hydroxyphenylacetic acid, followed by a series of reactions including formylation, oxidation, etherification, and selective hydrolysis. The coupling reaction typically utilizes acid-activating agents such as N,N'-dicyclohexyl carbodiimide or triphenylphosphine in organic solvents like toluene or tetrahydrofuran .
The molecular structure of repaglinide ethyl ester features a complex arrangement that includes multiple functional groups contributing to its biological activity. The compound's InChI Key is FTCMVLQJMIXDSI-VWLOTQADSA-N, which aids in its identification in chemical databases.
Key structural data for repaglinide ethyl ester includes:
Repaglinide ethyl ester undergoes various chemical reactions including:
Common reagents used in these reactions include:
The products formed from these reactions depend on the specific conditions applied; for instance, oxidation may yield carboxylic acids while reduction can produce alcohols.
The mechanism of action for repaglinide ethyl ester is primarily linked to its role as an intermediate in the synthesis of repaglinide. In this capacity, it facilitates binding interactions with biomolecules and influences enzyme activity that is crucial for insulin secretion. This process results in reduced glycosylated hemoglobin levels and improved postprandial glucose control in diabetic patients .
Repaglinide ethyl ester exhibits several notable physical properties:
The compound's chemical properties are characterized by its reactivity towards various functional groups, allowing it to participate in multiple synthetic pathways relevant for pharmaceutical applications .
Relevant data includes:
Repaglinide ethyl ester has significant applications across various scientific fields:
Amidation between 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid and (S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine dictates yield and impurity profiles. Dicyclohexylcarbodiimide (DCC) with catalytic 1-hydroxybenzotriazole (HOBt) achieves >90% conversion at 25°C but generates insoluble dicyclohexylurea requiring extensive purification. Polymer-supported carbodiimides (e.g., PS-DCC) mitigate this by enabling facile filtration, reducing downstream processing time by 40% [1] [10]. Alternative agents like propylphosphonic anhydride (T3P®) enhance reaction kinetics (completion in <2 hours) and suppress epimerization, preserving stereochemical integrity during ester-amide coupling [6].
Ethyl ester deprotection to yield repaglinide’s carboxylic acid employs controlled hydrolysis. Alkaline cleavage using potassium hydroxide (1.5 equivalents) in ethanol-water (9:1) at 60°C completes de-ethylation in 4 hours with <0.5% over-hydrolysis byproducts. Acid-mediated approaches (e.g., boron tribromide in dichloromethane) are reserved for tert-butyl esters but risk carbocation formation leading to dimeric impurities [10]. Enzymatic hydrolysis using lipases in biphasic systems offers pH-neutral conditions, though industrial adoption remains limited due to cost and scalability constraints [6].
Solvent polarity critically influences deprotection rates. Tetrahydrofuran-water (4:1) accelerates saponification by 30% versus methanol-water systems due to improved substrate solvation. Polar aprotic solvents like dimethylformamide enable homogeneous reaction conditions but necessitate stringent temperature control (<50°C) to prevent N-dealkylation. For acid-labile intermediates, methyl tert-butyl ether provides optimal phase separation during workup, minimizing product loss [1] [9].
Table 2: Solvent Systems for Ethyl Ester Deprotection
Solvent System | Reaction Temperature (°C) | Time (hours) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Ethanol-Water (9:1) | 60 | 4 | 92 | 0.5 |
THF-Water (4:1) | 65 | 2.8 | 95 | 0.3 |
Methanol-Water (8:2) | 60 | 5 | 88 | 1.2 |
DMF-Water (7:3) | 50 | 3 | 90 | 2.1 |
Solid-phase purification with polystyrene-bound scavengers (e.g., trisamine resins) reduces residual metal catalysts to <10 ppm, surpassing traditional activated carbon treatments. Microencapsulation of repaglinide ethyl ester in poly(lactide-co-glycolide) (PLGA) matrices using emulsion-solvent evaporation enhances intermediate stability, reducing degradation during storage from 5% to <0.5% over six months. This approach minimizes cold-chain requirements and enables direct use in downstream amidation [9].
Industrial synthesis employs atom-economical reactions, such as direct oxidative esterification of aldehyde intermediates using tert-butyl hydroperoxide, eliminating stoichiometric oxidants. Solvent recovery via nanofiltration membranes achieves >95% tetrahydrofuran recycling, reducing waste generation by 70%. Continuous-flow hydrogenation using Pd/C-packed reactors enhances safety and selectivity during nitro-group reductions, with catalyst consumption lowered to 0.01 mol% [6] [10].
Table 3: Green Metrics for Repaglinide Ethyl Ester Synthesis
Parameter | Batch Process | Continuous-Flow Process | Improvement |
---|---|---|---|
E-Factor (kg waste/kg product) | 120 | 35 | 71% Reduction |
Solvent Consumption (L/kg) | 850 | 250 | 70% Reduction |
Catalyst Loading (mol%) | 1.5 | 0.01 | 99% Reduction |
Reaction Time (hours) | 14 | 2.5 | 82% Reduction |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: